molecular formula C11H8ClNO2 B2572769 2-Chloro-7-methylquinoline-3-carboxylic acid CAS No. 155983-19-0

2-Chloro-7-methylquinoline-3-carboxylic acid

Cat. No. B2572769
CAS RN: 155983-19-0
M. Wt: 221.64
InChI Key: KIVCVRKPLHOFGB-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline-3-carboxylic acid is a quinoline derivative . Quinolines are aromatic compounds formed from benzene rings and fused to these rings with pyridine heterocyclic system .


Synthesis Analysis

The synthesis of quinoline derivatives like 2-Chloro-7-methylquinoline-3-carboxylic acid often involves multicomponent one-pot reactions . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methylquinoline-3-carboxylic acid can be analyzed using techniques like IR spectroscopy and NMR . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-7-methylquinoline-3-carboxylic acid can be analyzed based on the reactivity of the quinoline ring and the carboxylic acid group . For example, the carboxylic acid group can undergo reactions like esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-7-methylquinoline-3-carboxylic acid can be determined using techniques like melting point determination and spectroscopic analysis .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-7-methylquinoline-3-carboxylic acid is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols .

Future Directions

Quinoline derivatives like 2-Chloro-7-methylquinoline-3-carboxylic acid have potential for industrial and medicinal applications . Future research could focus on exploring these applications further and developing more efficient synthesis methods .

properties

IUPAC Name

2-chloro-7-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCVRKPLHOFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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